molecular formula C23H19N3O3S2 B2760780 N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 361480-54-8

N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2760780
CAS RN: 361480-54-8
M. Wt: 449.54
InChI Key: BMYKZQDJVYLKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, also known as BZS, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Synthesis and Physicochemical Characterization

A study by Zablotskaya et al. (2013) detailed the synthesis and characterization of new derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide. These compounds exhibited notable psychotropic, anti-inflammatory, and cytotoxic activities. Their marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action were highlighted, correlating the biological results with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Biological and Pharmacological Screening

Patel et al. (2009) synthesized various substituted compounds related to the benzothiazole structure, examining their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research indicates the compound's potential in developing treatments for a broad spectrum of conditions, underlining its versatility in pharmacological applications (Patel et al., 2009).

Diuretic and Antihypertensive Agents

Rahman et al. (2014) explored the pharmacological and structure–activity relationship of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. Their research aimed at discovering hybrid molecules serving as diuretic and antihypertensive agents, showcasing another therapeutic avenue for compounds with a similar base structure (Rahman et al., 2014).

Anticancer Agents and PI3K Inhibitors

Shao et al. (2014) proposed 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study emphasized the anticancer effect and the inhibition of the PI3K/AKT/mTOR pathway, contributing valuable data on the compound's potential in cancer therapy (Shao et al., 2014).

Antipsychotic Agents

Norman et al. (1996) investigated heterocyclic analogues of 1192U90, including structures related to N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, for their potential as antipsychotic agents. This study highlighted the compound's relevance in developing treatments for psychiatric disorders, focusing on its binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman et al., 1996).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c27-22(25-23-24-20-7-3-4-8-21(20)30-23)17-9-11-19(12-10-17)31(28,29)26-14-13-16-5-1-2-6-18(16)15-26/h1-12H,13-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYKZQDJVYLKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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